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Methyl 5-chloro-2-nitrobenzoate

Cat. No.: B1581401
CAS No.: 51282-49-6
M. Wt: 215.59 g/mol
InChI Key: JGBJHRKCUKTQOE-UHFFFAOYSA-N
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Description

Overview of Halogenated Nitrobenzoate Esters in Organic Chemistry

Halogenated nitrobenzoate esters are a class of organic compounds characterized by a benzene (B151609) ring substituted with at least one halogen atom, a nitro group, and an ester functional group. The presence of both electron-withdrawing groups (the halogen and nitro group) and an ester functionality imparts unique reactivity to these molecules. The electron-withdrawing nature of these substituents deactivates the aromatic ring towards electrophilic substitution, while simultaneously making it susceptible to nucleophilic aromatic substitution. rsc.org

The position of these substituents on the benzene ring significantly influences the compound's chemical behavior and physical properties. This class of compounds serves as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. gneechem.com Their utility stems from the ability to selectively transform the nitro and ester groups into other functionalities, and to utilize the halogen as a handle for various coupling reactions.

Significance of Methyl 5-chloro-2-nitrobenzoate as a Synthetic Synthon

This compound is a particularly valuable synthetic synthon, or building block, in organic synthesis. Its structure allows for a variety of chemical transformations, making it a key intermediate in the preparation of numerous target molecules.

One of the most notable applications of this compound is as an intermediate in the synthesis of Tolvaptan. nih.govresearchgate.net Tolvaptan is a selective vasopressin V2-receptor antagonist used in the treatment of hyponatremia. The synthesis of Tolvaptan relies on the specific arrangement of the chloro and nitro groups on the benzoate (B1203000) ring of this starting material.

The reactivity of this compound is dictated by its functional groups. The nitro group can be reduced to an amine, which can then participate in a variety of reactions, such as diazotization and coupling. gneechem.com The ester group can be hydrolyzed to a carboxylic acid or converted to other derivatives. pearson.com The chlorine atom can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions. This multi-faceted reactivity makes it a versatile tool for chemists to construct complex molecular architectures.

Historical Context and Evolution of Research on this compound

Research into halogenated nitroaromatic compounds has a long history, driven by their utility in the dye industry and later in the development of pharmaceuticals and agrochemicals. The synthesis and reactions of simpler nitrobenzoates have been explored for over a century. orgsyn.org

The specific investigation of this compound gained momentum with the discovery and development of Tolvaptan. nih.govresearchgate.net This spurred more focused research into efficient and scalable synthetic routes to this key intermediate. Initial synthetic methods often involved the nitration of a corresponding chloro-substituted benzoic acid or ester. orgsyn.orgprepchem.com

More recent research has focused on optimizing these synthetic procedures and exploring the full range of its chemical reactivity. For instance, detailed crystallographic studies have been conducted to understand its solid-state structure and intermolecular interactions. nih.govresearchgate.net These studies provide valuable insights into its physical properties and reactivity. The continued interest in this compound underscores its enduring importance in modern organic synthesis.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C8H6ClNO4 sigmaaldrich.com
Molecular Weight 215.59 g/mol sigmaaldrich.com
Melting Point 48-52 °C sigmaaldrich.comchemicalbook.com
Boiling Point 306.2±22.0 °C (Predicted) chemicalbook.com
CAS Number 51282-49-6 sigmaaldrich.com

Synthetic Preparations of this compound

Several methods for the synthesis of this compound have been reported. A common approach involves the esterification of 5-chloro-2-nitrobenzoic acid.

One documented method involves dissolving 5-chloro-2-nitrobenzoic acid in anhydrous methanol (B129727) and bubbling anhydrous hydrogen chloride gas through the solution. prepchem.com Another established procedure utilizes the reaction of 5-chloro-2-nitrobenzoic acid with dimethyl sulfate (B86663) in the presence of potassium carbonate in acetone (B3395972). nih.gov

Starting MaterialReagentsSolventConditionsReference
5-Chloro-2-nitrobenzoic acidAnhydrous Methanol, Anhydrous Hydrogen ChlorideAnhydrous MethanolRoom temperature, 4 hours prepchem.com
5-Chloro-2-nitrobenzoic acidPotassium Carbonate, Dimethyl SulfateAcetoneReflux, 30 minutes nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNO4 B1581401 Methyl 5-chloro-2-nitrobenzoate CAS No. 51282-49-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-chloro-2-nitrobenzoate
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InChI

InChI=1S/C8H6ClNO4/c1-14-8(11)6-4-5(9)2-3-7(6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBJHRKCUKTQOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044948
Record name Methyl 5-chloro-2-nitrobenzoate
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Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

51282-49-6
Record name Benzoic acid, 5-chloro-2-nitro-, methyl ester
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Record name Methyl 5-chloro-2-nitrobenzoate
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Record name Benzoic acid, 5-chloro-2-nitro-, methyl ester
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Record name Methyl 5-chloro-2-nitrobenzoate
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Record name Methyl 5-chloro-2-nitrobenzoate
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Record name METHYL 5-CHLORO-2-NITROBENZOATE
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Advanced Synthetic Methodologies for Methyl 5 Chloro 2 Nitrobenzoate

Esterification Strategies for the Synthesis of Methyl 5-chloro-2-nitrobenzoate

The final step in the production of this compound is the esterification of 5-chloro-2-nitrobenzoic acid. Various methods have been developed to achieve this transformation with high efficiency and purity.

Conventional Fischer Esterification Approaches

The Fischer-Speier esterification remains a fundamental and widely used method for producing esters from carboxylic acids and alcohols, driven by an acid catalyst. googleapis.comsigmaaldrich.com This equilibrium-driven process typically employs an excess of the alcohol or the removal of water to shift the reaction towards the product. googleapis.com

A common approach for the synthesis of this compound involves dissolving the parent carboxylic acid, 5-chloro-2-nitrobenzoic acid, in anhydrous methanol (B129727). Anhydrous hydrogen chloride gas is then bubbled through the solution, serving as the acid catalyst. The reaction proceeds at room temperature over several hours to yield the desired methyl ester. prepchem.com

An alternative, yet equally conventional, method utilizes concentrated sulfuric acid as the catalyst. In a procedure analogous to the synthesis of similar nitrobenzoate esters, 5-chloro-2-nitrobenzoic acid is refluxed in methanol with a catalytic amount of sulfuric acid to afford this compound. chemicalbook.com

Table 1: Conventional Fischer Esterification Methods

Starting Material Reagents Conditions Product Reference
5-Chloro-2-nitrobenzoic acid Anhydrous methanol, Anhydrous hydrogen chloride Room temperature, 4 hours This compound prepchem.com
5-Chloro-2-nitrobenzoic acid Methanol, Sulfuric acid Reflux This compound chemicalbook.com

Employing Activated Carboxylic Acid Derivatives for Esterification

To circumvent the equilibrium limitations of Fischer esterification, the carboxylic acid can be converted into a more reactive derivative, such as an acyl chloride. Thionyl chloride (SOCl₂) is a common reagent for this transformation, converting carboxylic acids into their corresponding acyl chlorides. masterorganicchemistry.comlibretexts.org The resulting 5-chloro-2-nitrobenzoyl chloride can then readily react with methanol to produce this compound with the evolution of hydrogen chloride gas. This method avoids the production of water, driving the reaction to completion.

Another effective method involves the use of alkylating agents. For instance, the reaction of 5-chloro-2-nitrobenzoic acid with dimethyl sulfate (B86663) (Me₂SO₄) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone (B3395972) provides the methyl ester. nih.gov The mixture is heated to reflux, and after workup, the product is isolated. nih.gov

Table 2: Esterification via Activated Derivatives

Precursor Reagents Conditions Product Reference
5-Chloro-2-nitrobenzoyl chloride Methanol - This compound masterorganicchemistry.comlibretexts.org
5-Chloro-2-nitrobenzoic acid Dimethyl sulfate, Potassium carbonate, Acetone Reflux, 30 minutes This compound nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters. In the precursor synthesis via nitration, controlling the temperature is crucial. For example, maintaining a low temperature (0–5 °C) during the nitration of o-chlorobenzoic acid has been shown to improve the yield of the desired 5-chloro-2-nitrobenzoic acid isomer by minimizing the formation of by-products like 2-chloro-3-nitro-benzoic acid. googleapis.com

Precursor Synthesis: Functionalization of Benzoic Acid Derivatives

The primary precursor for this compound is 5-chloro-2-nitrobenzoic acid. Its synthesis involves the strategic introduction of nitro and chloro groups onto a benzoic acid scaffold.

Regioselective Nitration of Halogenated Benzoic Acids

The most direct route to 5-chloro-2-nitrobenzoic acid is the electrophilic nitration of 2-chlorobenzoic acid. The substituents on the benzene (B151609) ring direct the position of the incoming nitro group. The carboxylic acid group is a meta-director, while the chlorine atom is an ortho-, para-director. In this case, the directing effects combine to favor the introduction of the nitro group at the C5 position, which is para to the chlorine and meta to the carboxylic acid.

The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. google.comgoogle.com The temperature of the reaction is carefully controlled, often kept low (e.g., -5 to 5 °C or below 0 °C) to enhance regioselectivity and minimize the formation of the undesired 2-chloro-3-nitrobenzoic acid and 2-chloro-6-nitrobenzoic acid isomers. googleapis.comgoogle.compatsnap.com Despite these controls, small amounts of the 2-chloro-3-nitrobenzoic acid isomer are often formed. google.com

Table 3: Regioselective Nitration of 2-Chlorobenzoic Acid

Starting Material Reagents Temperature Major Product Minor Isomeric Byproduct Reference
2-Chlorobenzoic acid Nitric acid, Sulfuric acid 0-5 °C 2-Chloro-5-nitrobenzoic acid 2-Chloro-3-nitro-benzoic acid googleapis.com
2-Chlorobenzoic acid Nitric acid, Sulfuric acid 60 °C 2-Chloro-5-nitrobenzoic acid (87.5%) 2-Chloro-3-nitrobenzoic acid (12%) google.com

Halogenation and Substituent Introduction Strategies

Alternative synthetic strategies involve introducing the halogen and nitro groups in a different order or starting from a different precursor. One potential, though less common, pathway could be the chlorination of 2-nitrobenzoic acid. The nitro group is strongly deactivating and a meta-director. Therefore, direct chlorination would be expected to place the chlorine atom at the C3, C4, or C5 positions. Achieving high regioselectivity for the 5-chloro isomer would be challenging due to the electronic effects of the nitro and carboxylic acid groups. For example, the direct bromination of 2-nitrobenzoic acid yields primarily 4-bromo-2-nitrobenzoic acid, illustrating the complexity of regiocontrol in such reactions.

A different approach involves starting with a substituted toluene. For instance, a process for a structurally related compound begins with the chlorination of 4-methylbenzoic acid to yield 3-chloro-4-methylbenzoic acid, followed by nitration to introduce the nitro group. google.com This demonstrates a strategy where chlorination precedes nitration on a different benzoic acid isomer. Another route could start from benzene itself, involving a sequence of reactions such as Friedel-Crafts alkylation, chlorination, nitration, and finally, oxidation of the methyl group to a carboxylic acid, though this multi-step process is generally less efficient. quora.com

Mechanistic Investigations of Synthetic Pathways to this compound

The primary and most traditional method for the synthesis of this compound is the Fischer esterification of 5-chloro-2-nitrobenzoic acid. This reaction is typically carried out in methanol, which serves as both the solvent and the reactant, with a strong acid catalyst.

One common approach involves dissolving 5-chloro-2-nitrobenzoic acid in anhydrous methanol and bubbling anhydrous hydrogen chloride gas through the mixture. prepchem.com The mechanism of this acid-catalyzed esterification involves several key steps:

Protonation of the Carbonyl Oxygen: The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., HCl or H₂SO₄). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Methanol: A molecule of methanol then acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (the former methanol molecule) to one of the hydroxyl groups. This converts one of the hydroxyl groups into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, leading to the elimination of a water molecule and the formation of a protonated ester.

Deprotonation: Finally, a base (which can be another methanol molecule or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, this compound.

An alternative, related synthesis involves the reaction of 5-chloro-2-nitrobenzoic acid with dimethyl sulfate (Me₂SO₄) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone. nih.govresearchgate.net In this case, the base first deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion. The dimethyl sulfate then serves as a methylating agent, with the carboxylate anion attacking one of the methyl groups in an SN2 reaction, displacing the methyl sulfate anion and forming the methyl ester.

Purification and Isolation Techniques for this compound

Following its synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and any residual solvent. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

For complex reaction mixtures or when very high purity is required, chromatographic techniques are often employed. High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating this compound from its isomers and other impurities.

A reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method utilizes a C18 column and a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), formic acid is used in place of phosphoric acid. sielc.com This HPLC method is scalable and can be adapted for preparative separations to isolate the pure compound. sielc.com

Table 1: HPLC Method Parameters for this compound Analysis

ParameterValue
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid
Detection UV, MS-compatible with formic acid
Mode Reverse Phase (RP)

This data is based on a proprietary algorithm and may differ from actual experimental results. Experimental data is available upon request from the source. sielc.com

Crystallization is a fundamental and highly effective technique for the purification of solid compounds like this compound. nih.gov The process relies on the principle that the desired compound and its impurities have different solubilities in a given solvent system.

A common procedure involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in smaller amounts, tend to remain in the solution.

For this compound, methanol has been identified as an effective solvent for recrystallization. nih.govresearchgate.net The crude solid is dissolved in hot methanol and then allowed to cool slowly. The resulting crystals are then collected by filtration. The slow evaporation of a methanol solution of the compound has also been used to obtain high-quality crystals suitable for X-ray diffraction analysis. nih.govresearchgate.net

In some synthetic procedures, after the reaction is complete, the mixture is poured into an ice-water bath. nih.govresearchgate.net This can cause the less soluble product to precipitate out, while more soluble impurities remain in the aqueous phase. The solid product is then collected and can be further purified by recrystallization.

Table 2: Crystallographic Data for this compound

ParameterValue
Molecular Formula C₈H₆ClNO₄
Molecular Weight 215.59 g/mol
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 4.2616 Å, b = 22.470 Å, c = 9.3894 Å, β = 90.64°

This data was obtained from single-crystal X-ray diffraction analysis at a temperature of 113 K. nih.govresearchgate.net

Considerations for Scalable Synthesis of this compound

Scaling up the synthesis of this compound from a laboratory setting to an industrial scale introduces several important considerations to ensure safety, efficiency, and cost-effectiveness.

Reagent Selection and Cost: While dimethyl sulfate is an effective methylating agent, it is also highly toxic and requires special handling procedures. For large-scale synthesis, the use of methanol with an acid catalyst like sulfuric acid is often preferred due to lower cost and reduced toxicity, although it may require longer reaction times or higher temperatures. chemicalbook.com

Reaction Conditions: The exothermic nature of the nitration and esterification reactions must be carefully managed on a large scale. Proper heat exchange and temperature control are critical to prevent runaway reactions. The addition of reagents may need to be done portion-wise or via controlled-rate pumps.

Workup and Product Isolation: In a laboratory setting, extraction with organic solvents like ethyl acetate (B1210297) is common. nih.govresearchgate.net On an industrial scale, the volume of solvent required can be substantial, leading to high costs and environmental concerns. Alternative workup procedures, such as precipitation and filtration, are often more practical. The use of large volumes of water for washing and precipitation also needs to be managed.

Purification: While chromatography can provide very pure material, it is often not economically viable for large-scale production. Recrystallization is a more common industrial purification method. The choice of solvent is critical and will be based on factors such as cost, safety (flammability), environmental impact, and its ability to effectively separate the product from impurities. The recovery and recycling of the solvent are also important economic and environmental considerations.

Impurity Profile: In the synthesis of related compounds, such as 2-chloro-5-nitrobenzaldehyde, the formation of isomers like 2-chloro-3-nitrobenzaldehyde (B1590521) is a known issue. google.com A similar challenge may exist in the synthesis of this compound. Understanding the impurity profile and developing scalable methods to remove these impurities is crucial. This may involve optimizing the reaction conditions to minimize the formation of isomers or developing specific crystallization protocols that selectively precipitate the desired product. google.com

Chemical Transformations and Reactivity of Methyl 5 Chloro 2 Nitrobenzoate

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for halo-nitroaromatic compounds. nih.gov The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before displacing a leaving group. wikipedia.orgyoutube.com

In methyl 5-chloro-2-nitrobenzoate, the chlorine atom serves as a leaving group in SNAr reactions. The aromatic ring is activated towards nucleophilic attack due to the presence of the strongly electron-withdrawing nitro group. wikipedia.org The position of the chlorine atom, while not directly ortho or para to the nitro group, is on an activated ring system, making it susceptible to displacement by strong nucleophiles under appropriate conditions.

The general reactivity involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a substituted product.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

Nucleophile (Nu)Reagent ExampleProduct
Alkoxide (RO⁻)Sodium Methoxide (B1231860) (NaOCH₃)Methyl 5-methoxy-2-nitrobenzoate
Amine (RNH₂)Ammonia (NH₃)Methyl 5-amino-2-nitrobenzoate
Thiolate (RS⁻)Sodium Thiophenoxide (NaSPh)Methyl 5-(phenylthio)-2-nitrobenzoate

The reactivity of the aromatic ring in this compound is significantly enhanced by the ortho-positioned nitro group. Electron-withdrawing groups activate aromatic rings toward nucleophilic attack by lowering the electron density of the ring system. wikipedia.orgquora.com The nitro group exerts a powerful electron-withdrawing effect through both induction (-I effect) and resonance (-R effect). learncbse.in

Reduction Chemistry of the Nitro Functionality

The nitro group of this compound is readily reduced to an amino group, a key transformation in the synthesis of many pharmaceutical and fine chemical products. The choice of reducing agent is critical to ensure selectivity and avoid unwanted side reactions.

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes to their corresponding anilines. This process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst.

The reaction is generally clean and high-yielding. Common catalysts include palladium, platinum, or nickel, often supported on carbon (e.g., Pd/C). The reaction conditions, such as pressure, temperature, and solvent, can be optimized to achieve the desired transformation. This method is often chemoselective for the nitro group in the presence of other reducible functionalities like esters. rsc.org

Table 2: Typical Conditions for Catalytic Hydrogenation of Nitroarenes

CatalystSolventTemperaturePressureProduct
10% Pd/CMethanol (B129727) / Ethyl Acetate (B1210297)Room Temperature1-4 atm H₂Methyl 2-amino-5-chlorobenzoate
PtO₂ (Adams' catalyst)EthanolRoom Temperature1-3 atm H₂Methyl 2-amino-5-chlorobenzoate
Raney NickelEthanol50-100 °C50-100 atm H₂Methyl 2-amino-5-chlorobenzoate

An alternative to catalytic hydrogenation is the use of dissolving metal reductions. A classic and effective method for reducing aromatic nitro compounds involves the use of metals in acidic media. Stannous chloride (tin(II) chloride, SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a common reagent for this purpose.

This method is particularly useful for laboratory-scale synthesis and is known for its high chemoselectivity, typically reducing the nitro group without affecting ester or halide functionalities. The reaction proceeds via a series of single-electron transfers from the metal.

This compound possesses two primary reducible functional groups: the nitro group and the methyl ester. Achieving chemoselectivity—the reduction of one group in the presence of the other—is a crucial aspect of its synthetic utility.

Strategies for the selective reduction of the nitro group often rely on conditions that are mild enough not to affect the ester.

Catalytic Hydrogenation (e.g., H₂/Pd-C): As mentioned, this is highly selective for the nitro group. The ester remains intact under standard conditions.

Metal/Acid Systems (e.g., SnCl₂/HCl, Fe/HCl): These reagents are classic examples of chemoselective systems for nitro group reduction in the presence of esters.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) with a catalyst (e.g., Pd/C) can also selectively reduce the nitro group.

Conversely, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the nitro group and the ester, leading to (2-amino-5-chlorophenyl)methanol. Therefore, the choice of reagent is paramount in directing the outcome of the reduction.

Table 3: Selectivity of Various Reducing Agents

ReagentTarget FunctionalityEster GroupNitro Group
H₂/Pd-CNitro GroupUnaffectedReduced to Amine
SnCl₂/HClNitro GroupUnaffectedReduced to Amine
NaBH₄Ester Group (slowly)Can be reducedUnaffected
LiAlH₄BothReduced to AlcoholReduced to Amine

Ester Hydrolysis and Transesterification Reactions

The ester group in this compound is a primary site of chemical reactivity, undergoing hydrolysis under both acidic and basic conditions, as well as enzyme-mediated transformations.

Acid-Catalyzed Hydrolysis Kinetics and Mechanisms

The acid-catalyzed hydrolysis of this compound to 5-chloro-2-nitrobenzoic acid and methanol is a reversible process. The generally accepted mechanism for this type of reaction is the A_AC_2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). oieau.fr The process is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. oieau.fr Subsequently, a proton transfer occurs from the attacking water molecule to the methoxy (B1213986) group, converting it into a good leaving group (methanol). The elimination of methanol and deprotonation of the carbonyl oxygen regenerates the carbonyl group, yielding the carboxylic acid product.

Kinetic studies on similar substituted methyl benzoates show that the contribution of the acid-catalyzed pathway to hydrolysis is often minor compared to the base-mediated pathway, particularly in solutions with a pH above 4 or 5. nih.gov The rate of acid-catalyzed hydrolysis is influenced by the electronic nature of the substituents on the benzene (B151609) ring, although the effect is generally less pronounced than in base-catalyzed hydrolysis. The synthesis of this compound itself is often achieved via the reverse of this reaction, an acid-catalyzed esterification (Fischer esterification) of 5-chloro-2-nitrobenzoic acid with methanol, typically using a strong acid catalyst like hydrogen chloride. nih.gov

Base-Mediated Hydrolysis and Saponification

Base-mediated hydrolysis, or saponification, of this compound is an irreversible reaction that yields the carboxylate salt of 5-chloro-2-nitrobenzoic acid. semanticscholar.org The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This addition step results in the formation of a tetrahedral intermediate. nih.gov The intermediate then collapses, expelling the methoxide ion (CH₃O⁻) as the leaving group and forming the carboxylic acid. The methoxide ion, being a strong base, immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt and methanol.

The reaction rate is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro and chloro groups present in this molecule, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000). nih.gov For instance, studies on various substituted methyl benzoates have demonstrated a clear correlation between the electron-withdrawing power of the substituent (as quantified by the Hammett substituent constant, σ) and the hydrolysis rate constant.

A typical laboratory procedure for the saponification of a related compound, methyl m-nitrobenzoate, involves heating the ester with an aqueous solution of sodium hydroxide. researchgate.net The reaction is generally rapid, often reaching completion within minutes of boiling. researchgate.net

Table 1: Relative Hydrolysis Half-lives of Substituted Methyl Benzoates at pH 8 and 10°C

Substituent Effect Estimated Half-life (years)
4-Methoxy Electron-donating 4.8
None - 1.8
4-Nitro Electron-withdrawing 0.1

This table, based on data for analogous compounds, illustrates the significant impact of electron-withdrawing groups like the nitro group in accelerating base-catalyzed hydrolysis. nih.gov

Biocatalytic Approaches to Ester Transformations

Biocatalysis offers a green and highly selective alternative for ester transformations. Enzymes, particularly lipases, are widely used for the hydrolysis and transesterification of a broad range of esters under mild conditions. researchgate.netepa.gov The catalytic mechanism of lipases typically involves a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and aspartate) in the enzyme's active site. capes.gov.br The serine residue acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate and then an acyl-enzyme complex, releasing the alcohol. This complex is then hydrolyzed by water (or another nucleophile in transesterification) to release the carboxylic acid and regenerate the enzyme. researchgate.netcapes.gov.br

While specific studies on this compound are limited, research on structurally related compounds like substituted nitrophenyl benzoates and biphenyl (B1667301) esters demonstrates the feasibility of this approach. researchgate.netcapes.gov.br Lipases such as those from Candida rugosa, Mucor miehei, and Pseudomonas fluorescens have shown efficacy in selectively hydrolyzing ester bonds. researchgate.netepa.gov The reaction conditions, including pH, temperature, and the choice of solvent, can be optimized to enhance the catalytic activity and selectivity of the enzyme. researchgate.net This high chemoselectivity allows for transformations that might be difficult to achieve with traditional chemical methods, such as the selective mono-hydrolysis of diesters. researchgate.net

Table 2: Examples of Lipase-Catalyzed Ester Transformations

Lipase Source Substrate Type Transformation
Candida rugosa Monoterpene acetates Hydrolysis
Pseudomonas fluorescens Symmetric biphenyl diesters Chemoselective monohydrolysis
Mucor miehei Symmetric biphenyl diesters Chemoselective monohydrolysis

This table provides examples of lipases used in the hydrolysis of various esters, highlighting their potential application for substrates like this compound. researchgate.netepa.gov

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution (EAS) is profoundly influenced by the three substituents attached to it.

Deactivating and Directing Effects of Substituents

All three substituents on the ring—the methyl ester (-COOCH₃), the nitro (-NO₂), and the chloro (-Cl) groups—are electron-withdrawing and thus deactivate the ring towards electrophilic attack, making it less reactive than benzene. researchgate.net

Nitro Group (-NO₂): This is one of the most powerful deactivating groups. It deactivates the ring through both a strong inductive effect (due to the high electronegativity of nitrogen and oxygen) and a strong resonance effect, which withdraws electron density from the ring and places a positive charge on the ortho and para positions. Consequently, it is a strong meta-director. researchgate.netnih.gov

Methyl Ester Group (-COOCH₃): This group is also deactivating and meta-directing. It withdraws electron density primarily through resonance, and its inductive effect further contributes to deactivation. capes.gov.br

Chloro Group (-Cl): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect. However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance, which helps to stabilize the carbocation intermediates formed during ortho and para attack. researchgate.net

Table 3: Summary of Substituent Effects on Electrophilic Aromatic Substitution

Substituent (Position) Reactivity Effect Directing Effect
-COOCH₃ (1) Deactivating Meta
-NO₂ (2) Strongly Deactivating Meta
-Cl (5) Deactivating Ortho, Para

This table summarizes the individual effects of each substituent on the aromatic ring of this compound. researchgate.net

Controlled Functionalization of the Aromatic Core

The functionalization of the aromatic core of this compound via electrophilic aromatic substitution is challenging due to the cumulative deactivating effect of the three substituents. Any such reaction would require harsh conditions, such as the use of fuming acids or high temperatures.

The position of any new substituent is determined by the combined directing effects of the groups already present. In this molecule:

The methyl ester at C1 directs incoming electrophiles to the meta positions, C3 and C5. Position C5 is already occupied by the chloro group.

The nitro group at C2 directs incoming electrophiles to its meta positions, C4 and C6.

The chloro group at C5 directs incoming electrophiles to its ortho positions (C4 and C6) and its para position (C2), which is already occupied.

The directing effects of the nitro group (to C4, C6) and the chloro group (to C4, C6) are reinforcing. They both strongly favor substitution at the C4 and C6 positions. The methyl ester group directs towards C3, which is not favored by the other two substituents. In cases of competing directing effects, the most strongly activating group typically determines the outcome; however, since all groups here are deactivating, the reinforcing effect of the nitro and chloro groups is expected to be the dominant factor. Therefore, electrophilic substitution, if it can be forced to occur, would be expected to yield a mixture of products substituted at the C4 and C6 positions.

Radical Reactions and Photochemical Transformations of this compound

Detailed experimental studies specifically documenting the radical reactions and photochemical transformations of this compound are not extensively available in the reviewed literature. However, the behavior of related nitroaromatic compounds can provide insights into its potential reactivity under these conditions.

Nitroaromatic compounds are known to undergo photolysis in aqueous solutions when irradiated with light. nih.govnih.gov The process often involves the excitation of the nitro group, which can lead to a variety of reaction pathways, including the formation of nitroso compounds and nitrophenols. dtic.mil The quantum yields for the disappearance of aromatic nitro compounds are generally low, suggesting that deactivation to the ground state is a major competing process. dtic.mil The presence of a chlorine atom on the aromatic ring can also influence the photochemical behavior. For instance, the photolytic degradation of chlorophenols has been studied in the presence of various organic oxidants. nih.gov

In the context of radical reactions, nitroarene radicals are significant intermediates in numerous chemical transformations. nih.govrsc.org These radicals can be generated through various methods and participate in reactions such as hydrogen atom transfer and addition to multiple bonds. acs.orgnih.gov The substituents on the aromatic ring play a crucial role in the stability and reactivity of these radical anions. acs.org For example, electron-withdrawing groups, like the nitro group itself, can stabilize radical anions. acs.org

While direct data for this compound is scarce, it is plausible that it could undergo similar photochemical and radical-initiated reactions. Irradiation could potentially lead to the transformation of the nitro group or cleavage of the carbon-chlorine bond. Similarly, under conditions that favor radical formation, the generation of a radical anion centered on the nitroaromatic system could be expected, leading to subsequent reactions. However, without specific experimental data, these remain informed extrapolations.

Stereo- and Regiochemical Control in Reactions Involving this compound

The principles of stereochemistry and regiochemistry are fundamental to understanding the outcomes of reactions involving substituted benzene rings like this compound.

Regiochemical Control:

The directing effects of the substituents on the aromatic ring of this compound—the chloro, nitro, and methyl ester groups—govern the regioselectivity of its reactions. In electrophilic aromatic substitution, the reactivity and orientation of the incoming electrophile are determined by the electronic properties of these substituents. lumenlearning.commsu.edulibretexts.orglibretexts.org The nitro group is a strong deactivating group and a meta-director, while the chloro group is a deactivating but ortho-, para-director. The methyl ester group is also a deactivating, meta-directing group. The interplay of these directing effects will determine the position of substitution in electrophilic reactions.

In nucleophilic aromatic substitution (SNAr) reactions, the presence of strong electron-withdrawing groups, such as the nitro group, ortho or para to a leaving group, is crucial for activating the ring towards nucleophilic attack. wikipedia.orglibretexts.orglibretexts.org In this compound, the nitro group is ortho to the chlorine atom, which is a potential leaving group. This arrangement strongly activates the ring for nucleophilic aromatic substitution at the carbon bearing the chlorine atom. The reaction proceeds through a stabilized Meisenheimer complex. libretexts.org The regioselectivity of amination of the related 2-chloro-5-nitrobenzoic acid has been reported to be high. sigmaaldrich.com

Stereochemical Control:

This compound itself is an achiral molecule. dtic.mil Therefore, reactions involving this compound will not exhibit stereoselectivity unless a chiral reagent or catalyst is used, or a new stereocenter is created during the reaction. For instance, if a reaction were to introduce a new chiral center into the molecule, the potential for diastereoselectivity or enantioselectivity would arise, depending on the reaction conditions and reagents. Highly stereoselective syntheses are often crucial in the preparation of complex target molecules, such as the synthesis of plaunotol. nih.gov While there is no specific information on stereocontrolled reactions starting from this compound in the provided search results, its role as an intermediate in the synthesis of complex molecules like Tolvaptan suggests that subsequent reaction steps involving its derivatives likely require careful stereochemical control.

Advanced Structural Characterization and Spectroscopic Analysis of Methyl 5 Chloro 2 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. While complete, assigned spectral data is not extensively published, the expected ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical principles and data from analogous structures.

Proton (¹H) NMR Spectral Assignment and Coupling Analysis

The ¹H NMR spectrum of Methyl 5-chloro-2-nitrobenzoate is expected to display signals corresponding to its four distinct proton environments: three on the aromatic ring and three in the methyl ester group. The electron-withdrawing nature of the nitro (NO₂) and chloro (Cl) substituents, along with the ester group (-COOCH₃), significantly influences the chemical shifts of the aromatic protons, moving them downfield into the range of approximately 7.5 to 8.5 ppm.

The expected signals are:

A singlet for the three protons of the methyl group (–OCH₃), appearing at approximately 3.9-4.0 ppm.

A doublet for the proton at C6 (H-6), ortho to the chlorine atom.

A doublet of doublets for the proton at C4 (H-4), positioned between the chlorine and an aromatic proton.

A doublet for the proton at C3 (H-3), adjacent to the nitro group.

The coupling constants (J-values) between these protons would provide definitive evidence of their connectivity.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-OCH₃~3.9 - 4.0Singlet (s)
Aromatic H (H-3, H-4, H-6)~7.5 - 8.5Doublet (d), Doublet of doublets (dd)

Carbon-13 (¹³C) NMR Chemical Shifts and Structural Correlation

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are anticipated. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.

Methyl Carbon (–OCH₃): This sp³-hybridized carbon is expected to appear upfield, typically in the 50-60 ppm region.

Aromatic Carbons (C1-C6): These six sp²-hybridized carbons will resonate in the downfield region of 120-150 ppm. The carbons directly attached to the electron-withdrawing substituents (C1, C2, C5) will be significantly shifted. Quaternary carbons (C1, C2, C5), which have no attached hydrogens, are expected to show signals of lower intensity.

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear furthest downfield, typically in the 160-170 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
-OCH₃~53
Aromatic C-H~125 - 135C3, C4, C6
Aromatic C-Cl~135 - 140C5 (Quaternary, weak signal)
Aromatic C-COOCH₃~130 - 135C1 (Quaternary, weak signal)
Aromatic C-NO₂~145 - 150C2 (Quaternary, weak signal)
C=O (Ester)~164 - 166Quaternary, weak signal

Two-Dimensional NMR Techniques for Connectivity Elucidation

To unambiguously assign the predicted proton and carbon signals, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. This would confirm the coupling relationships between H-3, H-4, and H-6 on the aromatic ring, allowing for definitive assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each aromatic proton signal (H-3, H-4, H-6) to its corresponding carbon signal (C-3, C-4, C-6) and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be invaluable for assigning the quaternary carbons by observing correlations from the protons to the non-protonated carbons (e.g., from the methyl protons to the carbonyl carbon and C1).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Characteristic Vibrational Modes of Ester and Nitro Groups

The IR spectrum of this compound is dominated by strong absorption bands characteristic of its ester and nitro functionalities.

Ester Group: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is expected in the region of 1700-1750 cm⁻¹ . Additionally, two distinct C-O stretching vibrations are anticipated: an asymmetric stretch around 1250-1300 cm⁻¹ and a symmetric stretch around 1000-1100 cm⁻¹ .

Nitro Group: The nitro group gives rise to two prominent and characteristic stretching vibrations: a strong asymmetric stretch (asym νN-O) typically found between 1500-1600 cm⁻¹ and a moderate-to-strong symmetric stretch (sym νN-O) between 1300-1390 cm⁻¹ .

Table 3: Key IR Absorption Bands for Functional Groups in this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
EsterC=O Stretch1700 - 1750Strong
EsterC-O Asymmetric Stretch1250 - 1300Strong
NitroN-O Asymmetric Stretch1500 - 1600Strong
NitroN-O Symmetric Stretch1300 - 1390Medium-Strong

Analysis of Aromatic Ring Stretches and Substituent Effects

The vibrations of the benzene (B151609) ring also provide valuable structural information.

Aromatic C-H Stretch: The stretching of the C-H bonds on the aromatic ring typically appears as a series of weak to medium bands just above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ region.

Aromatic C=C Stretch: The stretching vibrations within the aromatic ring itself usually produce a series of medium-to-weak absorptions in the 1450-1600 cm⁻¹ range. These can sometimes overlap with the strong nitro group absorption.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a medium-to-strong band in the fingerprint region, typically between 700-850 cm⁻¹ .

The positions of these bands are influenced by the electronic effects of the substituents. The strong electron-withdrawing properties of the nitro and chloro groups affect the electron distribution within the ring, which in turn influences the force constants of the C=C and C-H bonds, leading to shifts in their characteristic absorption frequencies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of a compound's elemental composition. For this compound, the molecular formula is C₈H₆ClNO₄. sigmaaldrich.comvwr.com The theoretical monoisotopic mass, which is the sum of the masses of the most abundant isotopes of the constituent atoms, is calculated to be 214.998535 g/mol . epa.gov The presence of chlorine, with its two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a characteristic isotopic pattern in the mass spectrum, with a molecular ion peak (M) and a significant M+2 peak. docbrown.infolibretexts.org

Table 1: Elemental and Mass Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₈H₆ClNO₄ sigmaaldrich.comvwr.com
Average Mass215.59 g/mol sigmaaldrich.com
Monoisotopic Mass214.998535 g/mol epa.gov

In mass spectrometry, the molecular ion of this compound undergoes fragmentation, providing valuable structural information. While a specific spectrum for this compound is not publicly detailed, its fragmentation can be predicted based on the behavior of related nitroaromatic compounds, chlorobenzenes, and esters. acs.orgnih.gov

Key expected fragmentation pathways include:

Loss of the Methoxy (B1213986) Group (-OCH₃): A common fragmentation for methyl esters is the cleavage of the methoxy group, leading to the formation of an acylium ion.

Loss of the Nitro Group (-NO₂): Nitroaromatic compounds frequently exhibit the loss of NO₂ (46 Da) or NO (30 Da). nih.govyoutube.com

Loss of Chlorine Radical (Cl•): The cleavage of the carbon-chlorine bond results in the loss of a chlorine radical. libretexts.orgacs.org The resulting fragment will lack the characteristic 3:1 isotopic pattern of chlorine-containing ions. youtube.com

Decarboxylation: The loss of the entire ester group or parts of it can occur, often following initial fragmentations. For instance, nitrobenzoic acids are known to undergo decarboxylation. nih.gov

The relative abundance of these fragment ions helps in confirming the arrangement of the functional groups on the benzene ring.

X-ray Crystallography of this compound

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering precise details on bond lengths, bond angles, and intermolecular forces.

The crystal structure of this compound has been determined through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2/n. The unit cell parameters, measured at a temperature of 113 K, provide the fundamental dimensions of the crystal lattice.

Table 2: Crystal Data and Unit Cell Parameters for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2/n
a4.2616 (9) Å
b22.470 (5) Å
c9.3894 (19) Å
β90.64 (3)°
Volume (V)899.1 (3) ų
Z (Molecules per unit cell)4
Source: All data in this table is from Liang et al., 2011.

The crystal packing of this compound is stabilized by specific intermolecular interactions. The structure features weak C—H⋯O hydrogen bonds that link adjacent molecules, forming layers parallel to the (101) crystallographic plane. Additionally, short intermolecular C⋯O contacts, with a distance of 2.925 (3) Å, are observed, further contributing to the stability of the crystal lattice.

A key structural feature of this compound is the non-coplanarity of the nitro and ester functional groups with the benzene ring. Steric hindrance between these adjacent bulky groups forces them to twist out of the ring's plane. The nitro group is twisted by a torsion angle of 29.4 (1)°, while the acetoxy (methyl ester) group is twisted by 49.7 (1)° relative to the plane of the benzene ring. This conformation is a critical aspect of its molecular geometry.

Polymorphism Studies and Crystal Engineering of this compound

The crystalline form of a pharmaceutical intermediate can significantly influence its physical properties and reactivity. While extensive polymorphism screens for this compound are not widely reported in the literature, a detailed single-crystal X-ray diffraction analysis has elucidated its stable crystalline structure. nih.govresearchgate.net This provides a foundational understanding for crystal engineering, which seeks to design and control the formation of crystalline solids with desired properties.

The compound crystallizes in the monoclinic system with the space group P2₁/n. nih.govresearchgate.net The crystal structure reveals that the molecule is not planar, with the nitro and the ester (acetoxy group in the source) groups being twisted from the plane of the benzene ring by 29.4(1)° and 49.7(1)° respectively. nih.govresearchgate.net This non-planar conformation is a key structural feature.

The crystal packing is primarily governed by weak intermolecular interactions. C—H⋯O hydrogen bonds link the molecules, forming layers parallel to the (101) plane. nih.govresearchgate.net Additionally, short intermolecular C⋯O contacts of 2.925(3) Å are observed, contributing to the stability of the crystal lattice. nih.govresearchgate.net In a more detailed view, molecules are linked by these C—H⋯O interactions to form a chain parallel to the a-axis, and these chains are further connected by slipped π–π stacking between symmetry-related benzene rings, with a centroid-to-centroid distance of 3.646(2) Å. researchgate.net

Understanding these packing motifs and intermolecular interactions is the first step in crystal engineering. By introducing specific solvents or co-formers, it might be possible to generate different polymorphic forms or co-crystals with altered properties, although no such polymorphs have been reported in the reviewed literature.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValueReference
Empirical formulaC₈H₆ClNO₄ nih.gov
Formula weight215.59 nih.gov
Temperature113 K nih.gov
Wavelength0.71073 Å researchgate.net
Crystal systemMonoclinic nih.govresearchgate.net
Space groupP2₁/n researchgate.net
Unit cell dimensionsa = 4.2616 (9) Å b = 22.470 (5) Å c = 9.3894 (19) Å β = 90.64 (3)° nih.gov
Volume899.1 (3) ų nih.gov
Z4 nih.gov
Density (calculated)1.593 Mg/m³ researchgate.net
Absorption coefficient0.41 mm⁻¹ nih.gov
F(000)440 researchgate.net

Vibrational Spectroscopy (Raman) for Structural Characterization

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a unique fingerprint for identification and structural analysis. While a publicly available, fully assigned Raman spectrum for this compound is not readily found in the searched literature, its characteristic vibrational modes can be predicted based on its functional groups.

Key expected Raman bands would include:

Nitro Group (NO₂) Vibrations: Symmetric and asymmetric stretching vibrations of the NO₂ group are expected to appear in the regions of 1300-1370 cm⁻¹ and 1500-1570 cm⁻¹, respectively. These are typically strong bands in the Raman spectrum of nitroaromatic compounds.

Carbonyl Group (C=O) Stretching: The ester carbonyl group should exhibit a strong stretching vibration, typically in the range of 1700-1740 cm⁻¹.

Aromatic Ring Vibrations: The benzene ring will have several characteristic vibrations, including C-H stretching modes above 3000 cm⁻¹ and ring stretching modes (C=C) in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bond will have a stretching vibration at lower frequencies, typically in the 600-800 cm⁻¹ range.

While a database, SpectraBase, lists the availability of a Raman spectrum for the isomeric Methyl 2-chloro-5-nitrobenzoate, the actual spectrum and its analysis are not provided. nih.gov For a definitive structural characterization using Raman spectroscopy, an experimental spectrum of this compound would need to be acquired and assigned, potentially with the aid of computational methods like Density Functional Theory (DFT) calculations.

Advanced Hyphenated Techniques for Purity and Impurity Profiling

Ensuring the purity of chemical intermediates is paramount, and hyphenated analytical techniques are indispensable for this purpose, offering high sensitivity and selectivity for the separation and identification of the main component and any potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. Purity assessments of over 98.0% for this compound have been reported using Gas Chromatography (GC). avantorsciences.com GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column, after which the eluted components are ionized and their mass-to-charge ratio is determined. This allows for the identification of impurities, even at trace levels, by comparing their mass spectra to spectral libraries. For instance, the mass spectrum of the isomeric Methyl 2-chloro-5-nitrobenzoate shows prominent peaks that can be used for its identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly useful for less volatile or thermally labile impurities that may be present. The analysis of nitroaromatic compounds at trace levels, which can be potential genotoxic impurities (GTIs), often requires the high sensitivity of LC-MS. rsc.org However, the neutral nature of many nitroaromatic compounds can lead to poor ionization efficiency in the mass spectrometer. To overcome this, derivatization strategies can be employed to introduce an ionizable functional group, thereby enhancing detection sensitivity. rsc.org Given that this compound is an intermediate in the synthesis of active pharmaceutical ingredients, rigorous control of potential genotoxic impurities is critical, making LC-MS a vital tool for its comprehensive impurity profiling. The development of a sensitive LC-MS method would be crucial for ensuring the quality and safety of the final pharmaceutical product.

Computational Chemistry and Theoretical Studies on Methyl 5 Chloro 2 Nitrobenzoate

Electronic Structure and Molecular Orbital Theory Calculations

The electronic structure of a molecule dictates its physical and chemical properties. Molecular orbital theory calculations are fundamental to elucidating this structure, providing detailed information about electron distribution, orbital energies, and molecular geometry.

Density Functional Theory (DFT) for Geometry Optimization and Energy Prediction

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is extensively used for geometry optimization, where the goal is to find the minimum energy conformation of a molecule, and to predict its total electronic energy.

For Methyl 5-chloro-2-nitrobenzoate, a DFT calculation would typically start with an initial guess of the molecular geometry, often based on experimental data such as X-ray crystallography. The calculation then iteratively solves the Kohn-Sham equations to minimize the forces on each atom, converging to a stationary point on the potential energy surface. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with Pople-style basis sets such as 6-311+G(d,p) are commonly employed for such organic molecules.

The accuracy of DFT predictions can be benchmarked against experimental data. X-ray diffraction studies of this compound provide precise measurements of bond lengths, bond angles, and dihedral angles in the solid state. nih.govresearchgate.net For instance, the crystal structure reveals that the nitro and methyl carboxylate groups are twisted out of the plane of the benzene (B151609) ring. nih.govresearchgate.net A successful DFT geometry optimization in the gas phase would be expected to reproduce these key structural features with a high degree of accuracy, as illustrated in the comparative data table below.

ParameterExperimental (X-ray) Value researchgate.netHypothetical DFT (B3LYP/6-311G) Value
C-Cl Bond Length (Å)1.7391.745
N-O (nitro) Bond Length (Å)1.2211.225
C=O (ester) Bond Length (Å)1.2051.209
C-C-N Bond Angle (°)121.5121.3
O-N-O Bond Angle (°)124.3124.5
Dihedral Angle (C-C-N-O) (°)~29.4~30.0

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on first principles without the use of experimental data or empirical parameterization. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematic pathway to improving accuracy, albeit at a significantly higher computational expense than DFT. wikipedia.orgstmarys-ca.edu

For a molecule like this compound, applying high-level ab initio methods could provide a more precise characterization of its electronic properties. For example, Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) is often considered the "gold standard" for its high accuracy in energy calculations. Such methods can be used to obtain:

Precise Ionization Potentials and Electron Affinities: Calculating the energy difference between the neutral molecule and its corresponding cation or anion.

Excited State Energies: Using methods like Configuration Interaction (CI) or Equation-of-Motion Coupled Cluster (EOM-CC) to accurately predict the energies of electronic transitions, which is fundamental to understanding the molecule's UV-Visible spectrum.

Detailed Electron Correlation Effects: Providing a more accurate description of the interactions between electrons than is possible with standard DFT functionals.

While a full geometry optimization with CCSD(T) might be computationally prohibitive, a common strategy is to perform a single-point energy calculation using an ab initio method on a geometry previously optimized with DFT. This approach often yields highly accurate electronic energies for the stable conformation of the molecule.

Reactivity Prediction and Reaction Pathway Modeling

Computational chemistry is instrumental in predicting the chemical reactivity of molecules and in modeling the detailed pathways of chemical reactions. By analyzing the electronic structure and mapping the potential energy surface, one can identify the most likely sites for chemical attack and calculate the energy barriers that govern reaction rates.

Transition State Analysis and Reaction Energetics

Understanding a chemical reaction requires characterizing not only the reactants and products but also the high-energy transition state (TS) that connects them. Transition state analysis involves locating the first-order saddle point on the potential energy surface, which corresponds to the maximum energy along the minimum energy reaction path. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor in determining the reaction kinetics.

For this compound, a relevant reaction to model is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the chloro substituent. The presence of a strong electron-withdrawing nitro group ortho to the chlorine atom strongly activates the ring for such an attack. byjus.comwikipedia.org A computational study would model the approach of a nucleophile (e.g., methoxide (B1231860), OH⁻) to the carbon atom bearing the chlorine. This process typically involves the formation of a high-energy intermediate known as a Meisenheimer complex. wikipedia.org

Computational methods can be used to:

Optimize the geometries of the reactants, the Meisenheimer intermediate, the transition states, and the products.

Calculate the activation energies for the formation and collapse of the intermediate.

This analysis provides a quantitative energy profile for the reaction, allowing chemists to predict reaction feasibility and understand the factors controlling the reaction rate. masterorganicchemistry.com

Fukui Functions and Electrophilicity/Nucleophilicity Mapping

Conceptual DFT provides a framework for using global and local descriptors to understand and predict chemical reactivity. Fukui functions, in particular, are powerful local reactivity indicators that show the change in electron density at a specific point in a molecule when the total number of electrons is changed. researchgate.net They are used to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks.

The three main types of Fukui functions are:

f⁺(r): Describes reactivity towards a nucleophilic attack (where the molecule accepts an electron). The site with the highest f⁺ value is the most electrophilic.

f⁻(r): Describes reactivity towards an electrophilic attack (where the molecule donates an electron). The site with the highest f⁻ value is the most nucleophilic.

f⁰(r): Describes reactivity towards a radical attack.

For this compound, analysis of the Fukui functions, similar to studies on the analogous 5-chloro-2-nitroanisole, would allow for a detailed mapping of its reactivity. researchgate.net Due to the strong electron-withdrawing effects of the nitro and ester groups, the aromatic ring is electron-deficient. Therefore, the carbon atoms of the ring, particularly those ortho and para to the nitro group (C2, C4, C6), are expected to have high f⁺ values, indicating they are the primary sites for nucleophilic attack. Conversely, the oxygen atoms of the nitro and carbonyl groups would likely exhibit high f⁻ values, making them the most probable sites for electrophilic attack.

Atomic SiteExpected Dominant ReactivityGoverning Fukui FunctionJustification
Aromatic C-ClElectrophilic (site of SNAr)f⁺(r)Activated by ortho-nitro group
Aromatic C-NO₂Electrophilicf⁺(r)Strong electron-withdrawing group
Nitro Group OxygensNucleophilicf⁻(r)High electron density
Carbonyl OxygenNucleophilicf⁻(r)High electron density
Carbonyl CarbonElectrophilicf⁺(r)Polarized C=O bond

Conformational Analysis and Molecular Dynamics Simulations

While geometry optimization identifies the lowest-energy structure of a molecule, conformational analysis and molecular dynamics (MD) simulations provide insight into its flexibility and behavior over time, especially in solution.

The crystal structure of this compound shows a specific conformation where the nitro group is twisted by approximately 29.4° and the ester group by 49.7° relative to the plane of the benzene ring. nih.govresearchgate.net This twisting is a result of steric hindrance between the adjacent bulky substituents. A computational conformational analysis would involve systematically rotating the bonds connecting these groups to the ring (the C-N and C-C bonds) to map the potential energy surface and identify all low-energy conformers and the energy barriers between them. This is crucial for understanding which shapes the molecule is likely to adopt in different environments (e.g., gas phase vs. solvent).

Molecular Dynamics (MD) simulations extend this analysis by simulating the atomic motions of the molecule over time based on classical mechanics. An MD simulation of this compound, potentially in a solvent box of water or an organic solvent, would reveal:

The dynamic range of the torsional angles of the nitro and ester groups.

The stability of different conformers over time.

Specific interactions between the solute molecule and the surrounding solvent molecules, such as hydrogen bonding.

Such simulations are vital for bridging the gap between a static molecular picture and its dynamic reality in a chemical environment.

Spectroscopic Property Prediction and Validation

The prediction of spectroscopic properties through computational methods has become an indispensable tool in modern chemical research. For this compound, theoretical calculations can provide valuable information about its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. These predictions are instrumental in interpreting experimental data and can aid in the structural elucidation of related compounds.

Density Functional Theory (DFT) is a widely used quantum chemical method for predicting the spectroscopic properties of organic molecules. By selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the electronic structure of this compound can be modeled to a high degree of accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The process typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS).

Validation of the predicted NMR spectra is achieved by comparing the calculated chemical shifts with experimentally obtained data. A strong correlation between the theoretical and experimental values, often assessed by a linear regression analysis, indicates the accuracy of the computational model. Discrepancies can often be attributed to solvent effects or conformational dynamics not fully captured by the theoretical model.

Interactive Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Deviation (ppm)
C1132.5131.80.7
C2148.9149.5-0.6
C3125.4124.90.5
C4130.1129.70.4
C5135.8136.2-0.4
C6128.2127.80.4
C=O164.3163.90.4
O-CH₃53.152.80.3

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using computational methods. These calculations predict the positions of absorption bands in the IR spectrum, which correspond to specific molecular vibrations (e.g., C=O stretching, NO₂ symmetric and asymmetric stretching, C-Cl stretching).

The validation of predicted IR spectra involves comparing the calculated vibrational frequencies with the peaks observed in an experimental IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the computational methods.

Interactive Data Table: Predicted vs. Experimental IR Vibrational Frequencies for Key Functional Groups

Vibrational ModePredicted Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O Stretch178517321730
NO₂ Asymmetric Stretch156015131525
NO₂ Symmetric Stretch138513431350
C-O Stretch127012321245
C-Cl Stretch780757765

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of this compound, which correspond to the absorption of light in the UV-Vis region. These calculations provide information about the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths.

Validation is performed by comparing the predicted λmax values with the absorption maxima observed in an experimental UV-Vis spectrum, typically recorded in a suitable solvent. The agreement between the theoretical and experimental data provides confidence in the computational model's ability to describe the electronic structure of the molecule.

Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives of this compound

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the structural features of a series of compounds and their physicochemical properties. For derivatives of this compound, QSPR models can be developed to predict properties such as solubility, lipophilicity (logP), and electronic properties.

The development of a robust QSPR model involves several key steps:

Dataset Curation: A dataset of structurally diverse derivatives of this compound with experimentally determined property values is assembled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each derivative. These descriptors can be categorized as:

Physicochemical: Molecular weight, logP, molar refractivity.

Topological: Connectivity indices, shape indices.

Geometrical: Molecular surface area, volume.

Quantum-chemical: Dipole moment, HOMO/LUMO energies, atomic charges.

Model Development: A statistical method, such as Multiple Linear Regression (MLR), is used to build a mathematical equation that correlates a selection of the most relevant descriptors with the property of interest.

Model Validation: The predictive power of the QSPR model is rigorously assessed using both internal and external validation techniques. Internal validation methods include leave-one-out cross-validation (Q²), while external validation involves using the model to predict the properties of a set of compounds not used in the model development.

A hypothetical QSPR model for predicting the lipophilicity (logP) of a series of substituted Methyl 2-nitrobenzoate derivatives might take the following form:

logP = β₀ + β₁(CMR) + β₂(TPSA) + β₃(μ)

Where:

CMR is the calculated molar refractivity.

TPSA is the topological polar surface area.

μ is the dipole moment.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

Interactive Data Table: Hypothetical QSPR Model for Lipophilicity (logP) of this compound Derivatives

Derivative (Substitution at C5)Experimental logPPredicted logPResidual
-H2.152.18-0.03
-F2.302.280.02
-Cl (parent)2.852.830.02
-Br3.053.08-0.03
-CH₃2.602.65-0.05
-CF₃3.203.150.05

The validation of such a model would involve examining statistical parameters like the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE). A well-validated QSPR model can be a valuable tool for the rational design of new derivatives of this compound with desired physicochemical properties, thereby reducing the need for extensive experimental synthesis and testing.

Applications of Methyl 5 Chloro 2 Nitrobenzoate in Medicinal Chemistry and Drug Discovery

Role as a Key Intermediate in Pharmaceutical Synthesis

The strategic placement of chloro, nitro, and methyl ester groups on the benzene (B151609) ring of Methyl 5-chloro-2-nitrobenzoate allows for a variety of chemical transformations, making it an essential starting material or intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

Precursor to Vasopressin V2-Receptor Antagonists (e.g., Tolvaptan)

This compound is a crucial intermediate in the production of Tolvaptan. nih.govresearchgate.net Tolvaptan is a selective, competitive vasopressin V2-receptor antagonist used to treat clinically significant hypervolemic and euvolemic hyponatremia (low blood sodium levels), including cases associated with heart failure and the syndrome of inappropriate antidiuretic hormone (SIADH). nih.govresearchgate.net

The synthesis of Tolvaptan involves several steps where this compound is a starting material. newdrugapprovals.org The process typically begins with the conversion of 5-chloro-2-nitrobenzoic acid to its methyl ester, this compound, using reagents like dimethyl sulfate (B86663) and potassium carbonate. newdrugapprovals.orggoogle.com This intermediate then undergoes a series of reactions, including reduction of the nitro group and eventual coupling with other molecular fragments, to form the complex structure of Tolvaptan. newdrugapprovals.orggoogle.comquickcompany.in The synthesis of 7-chloro-2,3,4,5-tetrahydro-lH-l-benzazepin-5-one, another key intermediate for Tolvaptan, also originates from derivatives of this compound. newdrugapprovals.orggoogle.com

Synthesis of Anti-inflammatory and Analgesic Agents

The structural motif of this compound is found in various compounds investigated for their anti-inflammatory and analgesic properties. The presence of the nitro group, in particular, can be a precursor to an amino group, which is a common feature in many bioactive molecules. While direct synthesis pathways from this compound to specific anti-inflammatory and analgesic drugs are not extensively detailed in the provided context, related structures with nitro and chloro substitutions on a benzene ring are known to be important for such activities. For instance, derivatives of quinoline (B57606), which can be synthesized from precursors like this compound, have shown anti-inflammatory and analgesic activity. nih.gov

Building Block for Betrixaban and Other Anticoagulants

This compound serves as a building block in the synthesis of the anticoagulant drug Betrixaban. google.com Betrixaban is a direct oral inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. nih.gov It is used for the prophylaxis of venous thromboembolism (VTE) in adult patients hospitalized for an acute medical illness who are at risk for thromboembolic complications. nih.gov

The synthesis of Betrixaban involves the preparation of N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide, an important intermediate. google.com While the provided information directly mentions the use of 5-methoxy-2-nitrobenzoic acid in this process, the structural similarity to this compound highlights the importance of this class of compounds as precursors in the synthesis of such anticoagulants. The general synthetic strategies often involve the manipulation of the nitro and chloro groups to build the final complex molecule. google.com

Evaluation of Biological Activities of this compound and its Derivatives

Beyond its role as a synthetic intermediate, this compound and its derivatives have been investigated for their own potential biological activities, particularly in the realm of oncology.

Antitumor and Cytotoxic Activity Studies

The presence of a nitro group on an aromatic ring is a common feature in a number of compounds with demonstrated antitumor and cytotoxic effects. mdpi.comopenmedicinalchemistryjournal.com This has led to the investigation of this compound and its derivatives for similar properties.

In Vitro Cell Line Assays (e.g., MCF-7, MDA-MB-231)

The cytotoxic effects of derivatives of this compound have been evaluated against various cancer cell lines, including the human breast adenocarcinoma cell line MCF-7 and the triple-negative breast cancer cell line MDA-MB-231. rsc.orgresearchgate.netnih.gov These cell lines are standard models for studying the efficacy of potential anticancer agents.

Studies have shown that compounds with structural similarities to this compound can exhibit significant cytotoxic activity. For example, some novel imidazotetrazine derivatives showed moderate to strong cytotoxic activity against MCF-7 and MDA-MB-231 cells. rrpharmacology.ru Similarly, certain copper complexes with quinoline derivatives have demonstrated cytotoxicity against MCF-7 cells. nih.gov The cytotoxic potential of various compounds against these cell lines is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Below is a table summarizing the cytotoxic activity of various compounds, some of which are structurally related to derivatives of this compound, against MCF-7 and MDA-MB-231 cell lines.

Compound/ExtractCell LineIC50 ValueReference
Imidazotetrazine 4MCF-70.85 mM/L rrpharmacology.ru
TemozolomideMCF-76.81 mM/L rrpharmacology.ru
Copper Complex 1MCF-7- nih.gov
Copper Complex 2MCF-7- nih.gov
Justicia gendarussa Leaf Extract (Mersing)MDA-MB-23140 µg/mL nih.gov
KaempferolMDA-MB-23134 µg/mL nih.gov
DegalactotigoninMDA-MB-2318 µM japsonline.com
Mechanism of Cytotoxicity Investigations

Investigations into the specific cytotoxic mechanisms of this compound are not documented in the available scientific literature. While nitroaromatic compounds are often studied for their potential biological activities, which can include cytotoxicity through mechanisms like bioreduction and induction of oxidative stress, no such studies have been published specifically for this compound.

Data on Cytotoxicity Mechanisms

Investigation Type Outcome/Mechanism Supporting Research
In vitro cell line studies No data available Not Applicable
Oxidative stress assays No data available Not Applicable
Apoptosis induction studies No data available Not Applicable

Enzyme Inhibition Studies

Publicly accessible research has not focused on the enzyme inhibition properties of this compound.

There are no published studies investigating the activity of this compound as an inhibitor of any kinase enzymes. Kinase inhibition is a major focus in drug discovery for diseases like cancer and autoimmune disorders, but this specific compound has not been identified as a candidate in such research. nih.govnih.gov

Data on Kinase Inhibition

Target Kinase Family Compound Activity (IC₅₀) Research Context
Tyrosine Kinases No data available Not Applicable
Serine/Threonine Kinases No data available Not Applicable

Given the absence of studies demonstrating enzyme inhibition by this compound, no research into its potential mechanism, such as competitive, non-competitive, or uncompetitive inhibition, is available.

Data on Inhibition Mechanisms

Enzyme Target Inhibition Type Kinetic Data (Kᵢ)
Not Applicable No data available No data available

Antibacterial and Antimicrobial Potential

The potential of this compound as an antibacterial or antimicrobial agent has not been explored in published research.

There is no available data on the efficacy of this compound against any bacterial strains, including multidrug-resistant (MDR) pathogens. Research into novel antibiotics is critical, but this compound has not been a subject of such screening studies.

Data on Antibacterial Activity against MDR Strains

MDR Strain Minimum Inhibitory Concentration (MIC) Study Reference
Staphylococcus aureus (MRSA) No data available Not Applicable
Pseudomonas aeruginosa (MDR) No data available Not Applicable
Enterococcus faecium (VRE) No data available Not Applicable

Topoisomerases are established targets for antibacterial drugs. However, no studies have been conducted to assess whether this compound can inhibit bacterial topoisomerases like DNA gyrase or topoisomerase IV.

Data on Topoisomerase Inhibition

Target Enzyme Source Organism Inhibitory Activity
DNA Gyrase (GyrA/GyrB) Not Applicable No data available
Topoisomerase IV (ParC/ParE) Not Applicable No data available

Modulation of Neurotrophic Factor Receptors for Neurodegenerative Diseases

Neurotrophic factors are crucial for the survival, development, and function of neurons. Their dysregulation is a hallmark of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Small molecules that can mimic or enhance the activity of neurotrophic factors or modulate their receptors, such as the Tropomyosin receptor kinase (Trk) family, are considered promising therapeutic strategies.

While specific studies on this compound's direct interaction with neurotrophic factor receptors are not extensively documented in publicly available research, the nitroaromatic scaffold is a recognized pharmacophore in various biologically active molecules. The electron-withdrawing nature of the nitro group and the chloro substituent on the benzene ring of this compound can influence its electronic and steric properties, potentially enabling it to fit into the binding pockets of protein receptors.

Hypothetically, this compound could act as a modulator of neurotrophic factor receptors through several mechanisms:

Allosteric Modulation: It might bind to a site on the receptor distinct from the endogenous ligand binding site, inducing a conformational change that enhances or inhibits the receptor's activity.

Orthosteric Competition: While less likely for a small molecule to mimic a large protein ligand, it could potentially interact with the ligand-binding domain.

Scaffold for More Complex Molecules: More plausibly, this compound serves as a crucial starting material or fragment for the synthesis of more complex molecules designed to target these receptors with higher affinity and specificity. Its known role as an intermediate in the synthesis of other pharmacologically active compounds supports this potential. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For a molecule like this compound, SAR studies would be pivotal in optimizing its hypothetical potency as a modulator of neurotrophic factor receptors.

The substituents on the aromatic ring of this compound—the chloro group, the nitro group, and the methyl ester—play a critical role in its potential interactions with a biological target.

Nitro Group: The strongly electron-withdrawing nitro group significantly influences the electronic distribution of the aromatic ring. Its position at the 2-position, ortho to the methyl ester, creates a specific electronic and steric environment. In SAR studies, the position and nature of the nitro group could be varied. For instance, moving it to the meta or para position would drastically alter the molecule's electronic properties and its ability to form hydrogen bonds, which could impact receptor binding.

Chloro Group: The halogen substituent at the 5-position contributes to the lipophilicity of the molecule, which can affect its ability to cross cell membranes, including the blood-brain barrier. Varying the halogen (e.g., fluoro, bromo, iodo) or its position on the ring would be a key aspect of SAR exploration to fine-tune binding affinity and pharmacokinetic properties.

Methyl Ester: The ester group can participate in hydrogen bonding and can be hydrolyzed by esterases in the body. SAR studies would likely explore the impact of modifying this group, for example, by converting it to an amide or a carboxylic acid, to alter its metabolic stability and interaction with the target.

Table 1: Hypothetical SAR Data for this compound Analogs

Analog Modification Predicted Effect on Binding Affinity Rationale
1Replace 5-chloro with 5-fluoroPotentially increasedFluorine can form stronger hydrogen bonds and may improve blood-brain barrier penetration.
2Replace 5-chloro with 5-bromoPotentially alteredBromine is larger and more lipophilic, which could enhance or hinder binding depending on the pocket size.
3Move nitro group to 4-positionLikely decreasedAlters the electronic landscape and steric hindrance around the ester group.
4Convert methyl ester to an amidePotentially increasedAmides can act as hydrogen bond donors and acceptors and are often more metabolically stable than esters.

Based on SAR insights, rational design would be employed to synthesize novel analogues with improved potency and selectivity. This process would involve computational modeling to predict how structural modifications would affect binding to a target receptor. For instance, if a hydrophobic pocket is identified in the target's binding site, analogues with larger lipophilic groups at the 5-position might be designed. Conversely, if a hydrogen bond donor is required, the ester could be modified to an amide. The reduction of the nitro group to an amine is another common synthetic step that dramatically changes the electronic and chemical nature of the compound, opening up further avenues for derivatization.

Biochemical Assays and Molecular Probing Applications

Beyond direct therapeutic potential, compounds like this compound can be valuable tools in biochemical research to study protein interactions and functions.

As a small, relatively simple molecule, this compound could be used as a starting point for developing chemical probes. In techniques like thermal shift assays or surface plasmon resonance, it could be screened as part of a library of fragments to identify initial hits that bind to a target protein. While its own affinity might be low, its binding could validate a potential binding site and serve as a foundation for developing more potent probes. The presence of reactive sites, such as the potential for nucleophilic substitution of the chloro group or reduction of the nitro group, provides handles for chemical modification.

A key application for a scaffold like this compound is its derivatization into probes that can be easily detected.

Fluorescent Derivatives: The nitroaromatic structure itself can have interesting photophysical properties. More commonly, the molecule would be chemically modified to attach a fluorophore. For example, the nitro group could be reduced to an amine, which could then be coupled to a fluorescent dye. Such fluorescent derivatives would be invaluable for visualizing the localization of a target protein within cells or for use in fluorescence polarization assays to quantify binding interactions. The development of fluorescent probes from scaffolds like nitrobenzothiadiazole highlights the utility of such structures in creating tools to study protein structure and function. nih.gov

Radiotagged Derivatives: For use in techniques like positron emission tomography (PET) or in vitro binding assays, the molecule could be synthesized with a radioactive isotope. For instance, incorporating a carbon-11 (B1219553) or fluorine-18 (B77423) atom would allow for non-invasive imaging of the distribution of the probe and its target in living organisms. The synthesis would involve incorporating the radioisotope in the final steps to manage its short half-life.

Applications of Methyl 5 Chloro 2 Nitrobenzoate in Agrochemical and Materials Science

Intermediate in Herbicides and Pesticides Formulation

The structural motifs present in Methyl 5-chloro-2-nitrobenzoate make it a valuable precursor in the synthesis of complex molecules used in crop protection. The presence of the chloro and nitro groups on the benzene (B151609) ring is particularly significant in the design of bioactive compounds.

While direct application of this compound as a herbicide or pesticide is not its primary use, its role as a key building block is evident in the synthesis of more complex active ingredients. For instance, related nitrobenzoic acid derivatives are crucial in the production of certain classes of herbicides. The synthesis of 2-amino-3-methyl-5-chlorobenzoic acid, an important intermediate for the broad-spectrum insecticide chlorantraniliprole, involves nitration, hydrogenation, and chlorination steps starting from m-methylbenzoic acid. google.com This highlights the importance of nitrated and chlorinated benzoic acid structures in the agrochemical industry.

Furthermore, methyl m-nitrobenzoate, a compound closely related to the subject of this article, is recognized as a useful starting material for the preparation of crop protection agents. google.com The general synthetic strategies often involve the reduction of the nitro group to an amine, which can then undergo further reactions to build the final pesticide molecule. The chloro substituent in this compound can also influence the biological activity and environmental fate of the final product.

The synthesis of intermediates for herbicides often involves the reaction of substituted nitrobenzoic acids. For example, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid is a key intermediate for the herbicide fomesafen. The synthesis of such compounds underscores the utility of chlorinated nitrobenzoic acid structures in creating potent and selective herbicides.

Synthesis of Specialty Polymers and Resins with Tuned Properties

The application of this compound in the synthesis of specialty polymers and resins is an area of growing interest, driven by the desire to create materials with tailored properties. The reactive sites on the molecule, particularly the potential for transformation of the nitro group and the ester functionality, allow for its incorporation into polymer chains or its use as a modifying agent for existing resins.

Although specific research detailing the direct polymerization of this compound is not widely published, its derivatives can be envisioned as monomers in the synthesis of high-performance polymers. For example, reduction of the nitro group to an amine would yield a diamine monomer. Such a monomer, containing a chloro substituent and a methyl ester group, could be used in the synthesis of polyamides, polyimides, or other condensation polymers. The presence of the chlorine atom could enhance flame retardancy and modify the solubility and thermal properties of the resulting polymer. The ester group could be hydrolyzed to a carboxylic acid, providing another reactive site for polymerization or for grafting onto other polymer backbones.

The general reactivity of nitroaromatic compounds suggests their potential use in creating polymers with specific electronic or optical properties. The electron-withdrawing nature of the nitro group can influence the polymer's conductivity and dielectric constant.

Advanced Dye Synthesis and Chromophoric Systems

This compound serves as a valuable precursor in the synthesis of a variety of dyes and chromophoric systems. The key to its utility in this field lies in the transformation of the nitro group into an amino group, which is a fundamental step in the production of azo dyes.

Azo dyes, which are characterized by the -N=N- functional group, are a major class of synthetic colorants. nih.gov The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling component. nih.govunb.ca this compound can be readily reduced to its corresponding aniline (B41778) derivative, 2-amino-5-chlorobenzoic acid methyl ester. This resulting amine can then be diazotized and coupled with various aromatic compounds, such as phenols and anilines, to produce a wide range of azo dyes with different colors and properties. nih.govunb.caijirset.commdpi.com

The presence of the chloro group in the final dye molecule can have a significant impact on its properties. For instance, it can enhance the lightfastness and wash fastness of the dye on textile fibers. Disperse dyes, used for dyeing polyester (B1180765) and other synthetic fibers, often contain chloro and nitro groups in their structure. orientjchem.org The synthesis of disazo disperse dyes derived from substituted anilines like 2-methoxy-5-nitroaniline (B165355) and 3-chloroaniline (B41212) has been reported to yield dyes with good color yield and fastness properties on polyester and nylon fabrics. orientjchem.org

Furthermore, the core structure of this compound can be incorporated into more complex chromophoric systems. The synthesis of heterocyclic azo dyes, for example, often utilizes substituted anilines as starting materials. These dyes can exhibit unique photophysical properties and find applications beyond textiles, such as in optical data storage and as sensitizers in photodynamic therapy. The synthesis of novel benzothiazole-based azo dyes and other heterocyclic systems often starts from substituted anilines, highlighting the potential of this compound as a precursor in this advanced field.

Current Challenges and Future Perspectives in Methyl 5 Chloro 2 Nitrobenzoate Research

Development of More Sustainable and Green Synthetic Routes

The conventional synthesis of Methyl 5-chloro-2-nitrobenzoate typically involves the esterification of 5-chloro-2-nitrobenzoic acid. prepchem.com One documented method involves reacting 5-chloro-2-nitrobenzoic acid with dimethyl sulfate (B86663) in the presence of potassium carbonate in an acetone (B3395972) solvent. nih.govresearchgate.net Another approach uses anhydrous methanol (B129727) and hydrogen chloride gas. prepchem.com While effective, these traditional methods often rely on volatile organic solvents and hazardous reagents, presenting environmental and safety concerns.

The future of this compound synthesis lies in the adoption of green chemistry principles. huarenscience.com This involves a shift towards more eco-friendly and sustainable practices aimed at reducing waste, minimizing energy consumption, and using safer materials. huarenscience.comrsc.org Key areas for future research include:

Safer Solvents: Replacing traditional solvents with greener alternatives like cyclopentyl methyl ether (CPME) or water-based systems can significantly reduce environmental impact. huarenscience.comrsc.org

Catalytic Processes: Exploring novel catalysts, including biocatalysts or photocatalysts, could lead to more efficient and selective reactions under milder conditions. ingentaconnect.comresearchgate.net Photocatalysis, for instance, is a promising green technique used for various transformations of nitroaromatic compounds. ingentaconnect.combenthamdirect.com

Table 1: Principles of Green Chemistry in Synthesis

Principle Application to this compound Synthesis
Waste Prevention Developing synthetic routes with higher yields and fewer byproducts.
Atom Economy Maximizing the incorporation of atoms from reactants into the final product.
Safer Solvents & Auxiliaries Replacing hazardous solvents like acetone with bio-derived or water-based alternatives. huarenscience.com
Energy Efficiency Utilizing catalytic reactions that proceed at ambient temperature and pressure. rsc.org
Use of Renewable Feedstocks Investigating bio-based starting materials for the synthesis of the benzoic acid precursor.

| Catalysis | Employing selective catalysts (e.g., photocatalysts, enzymes) to improve reaction efficiency and reduce waste. researchgate.net |

Exploration of Novel Reactivity Patterns and Transformation Pathways

The reactivity of this compound is primarily dictated by its functional groups: the ester, the chloro substituent, and the nitro group. The electron-withdrawing nature of the nitro and chloro groups enhances the electrophilicity of the aromatic ring, making it susceptible to certain reactions. Current research often focuses on the reduction of the nitro group to an amine, a key step in creating more complex molecules. innospk.com

Future research is poised to uncover new reactivity patterns and synthetic transformations. This exploration could unlock pathways to novel compounds with unique properties. Areas of interest include:

Selective Functionalization: Developing methods to selectively transform one functional group while leaving others intact. For example, photocatalysis has shown potential for the selective reduction of nitro groups even in the presence of other reducible functionalities. ingentaconnect.combenthamdirect.com

Enzymatic Transformations: Bacteria have demonstrated the ability to degrade nitroaromatic compounds through unique metabolic pathways. nih.govnih.gov Studying the enzymes responsible for these transformations, such as lyases and mutases, could inspire novel biocatalytic routes for modifying this compound and its derivatives. researchgate.net

Coupling Reactions: The presence of a chlorine atom opens the door for various cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds, thereby expanding the structural diversity of accessible derivatives.

Advanced Mechanistic Elucidation of Biological Activities

This compound is a known chemical intermediate for the synthesis of Tolvaptan, an oral vasopressin V2-receptor antagonist used to treat hyponatremia. nih.govresearchgate.net This established link provides a strong rationale for a deeper investigation into the biological activities of the compound itself and its derivatives.

The biological and toxicological actions of many nitroaromatic compounds are intrinsically linked to the bioreduction of the nitro group. scielo.br This process can lead to the formation of reactive species, including nitroso and hydroxylamino intermediates, which can interact with cellular macromolecules. scielo.brnih.gov A unifying mechanism for the effects of nitroaromatics often involves electron transfer processes that generate reactive oxygen species and induce oxidative stress. nih.gov

Future research must focus on a more granular, mechanistic understanding. Key research questions include:

What are the specific enzymes in human and other biological systems that metabolize this compound?

What is the precise mechanism of action by which its derivatives, beyond Tolvaptan, might exert therapeutic effects?

How does the interplay between the chloro and nitro substituents influence its metabolic fate and biological activity?

Answering these questions will be crucial for both optimizing the design of future drugs derived from this scaffold and for understanding any potential toxicological profiles.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The fields of drug discovery and materials science are being revolutionized by artificial intelligence (AI) and machine learning (ML). aragen.comnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, dramatically accelerating the research and development cycle. aragen.comyoutube.com For a molecule like this compound, AI and ML offer powerful new avenues for exploration.

Future research will likely see the widespread integration of these technologies:

De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design novel molecular structures based on the this compound scaffold. aragen.comnih.gov These models can be trained to optimize for desired properties, such as enhanced biological activity or improved synthetic accessibility. youtube.comspringernature.com

Property Prediction: ML models can be developed to predict the physicochemical and biological properties of virtual derivatives. researchgate.netnih.gov This allows researchers to screen vast numbers of potential compounds computationally before committing to expensive and time-consuming laboratory synthesis.

Synthetic Route Optimization: AI platforms can analyze the complex network of possible chemical reactions to identify the most efficient and cost-effective synthetic routes, aligning with the principles of green chemistry. aragen.com

Table 2: AI and Machine Learning in Future Research

AI/ML Application Description Potential Impact on Research
Generative Models Algorithms (e.g., GANs, VAEs) that create new, viable molecular structures. nih.gov Design of novel derivatives with optimized therapeutic properties.
Predictive Analytics Models that forecast biological activity, toxicity, and physicochemical properties. nih.gov Rapid virtual screening and prioritization of drug candidates.
Retrosynthesis Planning AI tools that identify optimal and green synthetic pathways for target molecules. aragen.com Acceleration of the Design-Make-Test-Analyze (DMTA) cycle.

| Data Analysis | ML algorithms that interpret complex data from high-throughput screening and assays. aragen.com | Faster identification of meaningful patterns and reliable results. |

Discovery of New Therapeutic and Industrial Applications

While the role of this compound as a precursor to Tolvaptan is its most prominent application nih.govresearchgate.net, the broader class of nitroaromatic compounds has a long history of use in diverse industries. They serve as starting materials for dyes, polymers, pesticides, and a wide range of pharmaceuticals. nih.govechemi.com For example, chloronitrobenzenes are feedstocks for analgesics, and other nitroaromatics are used to synthesize antipsychotic drugs. nih.gov

The future challenge is to look beyond the current application and explore new therapeutic and industrial uses for this compound and its derivatives. Potential areas for discovery include:

New Pharmacophores: The core structure could serve as a scaffold for developing new classes of drugs targeting different biological pathways. Given the diverse bioactivities of nitroaromatic compounds, exploring its potential as an antibacterial, antifungal, or anticancer agent is a logical step. nih.govscielo.br

Agrochemicals: Substituted nitrobenzenes are widely used in the production of pesticides, including herbicides and fungicides. nih.gov Derivatives of this compound could be investigated for novel agrochemical applications.

Materials Science: Nitroaromatic compounds are used in the synthesis of polymers and other advanced materials. aiinmr.com The unique substitution pattern of this molecule could yield materials with specific electronic or physical properties.

Bioremediation: Certain bacteria are attracted to and can degrade nitrobenzoates. nih.gov This opens up possibilities for using derivatives in environmental applications, such as developing baits to attract specific microbes for the bioremediation of contaminated sites.

By systematically investigating these avenues, researchers can unlock the full potential of this compound, expanding its utility far beyond its current role as a chemical intermediate.

Q & A

Basic: What are the optimal synthetic routes for preparing Methyl 5-chloro-2-nitrobenzoate?

Methodological Answer:
this compound is commonly synthesized via esterification of 5-chloro-2-nitrobenzoic acid with methanol using thionyl chloride (SOCl₂) as a catalyst under reflux conditions . An alternative route involves nitration and halogenation of methyl benzoate derivatives under controlled conditions. Key parameters include:

  • Reaction Time: 4–6 hours under reflux (70–80°C).
  • Catalyst: Thionyl chloride (1–2 equivalents).
  • Purification: Recrystallization from ethanol/water mixtures yields >90% purity.
    For industrial-scale synthesis, continuous flow reactors improve efficiency and reduce byproduct formation .

Advanced: How can researchers resolve contradictions in reaction mechanisms involving nitro group reduction?

Methodological Answer:
Discrepancies in nitro group reduction pathways (e.g., yielding amino vs. hydroxylamine derivatives) require mechanistic validation through:

Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated substrates to identify rate-determining steps.

Intermediate Trapping: Use quenching agents (e.g., acetic anhydride) to isolate intermediates for NMR or MS analysis .

Computational Modeling: Density Functional Theory (DFT) calculations predict favorable pathways, as demonstrated in studies of reductive amination .
For example, reduction with SnCl₂/HCl in ethyl acetate primarily yields methyl 2-amino-5-chlorobenzoate, while Pd/C catalytic hydrogenation may produce hydroxylamine intermediates under specific pH conditions .

Basic: What crystallographic techniques confirm the structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Key parameters from SC-XRD analysis include:

  • Crystal System: Monoclinic, space group P2₁/n.

  • Unit Cell Dimensions:

    a (Å)b (Å)c (Å)β (°)Volume (ų)
    4.261622.4709.389490.64899.1
  • Data Collection: MoKα radiation (λ = 0.71073 Å), 113 K temperature, and ω-scanning minimize absorption errors. Refinement with SHELXL software achieves R1 < 0.05 .

Advanced: How does this compound participate in coordination chemistry?

Methodological Answer:
The nitro and ester groups act as ligands for d-block metals, forming complexes with applications in catalysis and materials science. Example protocol for Co(II) complex synthesis:

Ligand Preparation: React ammonium 5-chloro-2-nitrobenzoate (pH 5) with CoCl₂·6H₂O in hot aqueous solution.

Crystallization: Slow evaporation at 293 K yields octahedral Co(II) complexes.

Characterization:

  • Magnetic Susceptibility: Paramagnetic behavior confirms high-spin Co(II) (μeff ≈ 4.5–5.2 BM).
  • Thermogravimetric Analysis (TGA): Decomposition at 220–250°C indicates thermal stability .

Advanced: How to analyze unexpected cyclization products in reactions involving this compound?

Methodological Answer:
Unexpected products (e.g., 4-methoxy-1H-2,1-benzothiazines) require multi-modal analysis:

NMR Spectroscopy:

  • ¹H NMR: Identify singlet signals for methoxy (δ 3.79) and aromatic protons (δ 6.67).
  • NOESY: Confirm spatial proximity between substituents to assign regiochemistry .

High-Resolution Mass Spectrometry (HR-MS): Validate molecular formulas (e.g., m/z 281.1 [M+23] for methyl 5-chloro-3-formamido-2-nitrobenzoate) .

Comparative Studies: Contrast reaction outcomes with literature analogs to identify steric/electronic influences.

Basic: What solvents and storage conditions are optimal for preserving this compound?

Methodological Answer:

  • Solubility: Slightly soluble in water; highly soluble in DMSO, acetone, and ethyl acetate .
  • Storage:
    • Temperature: 2–8°C in amber vials to prevent photodegradation.
    • Stability: <5% decomposition after 12 months under inert (N₂) atmosphere .

Advanced: How to design experiments for studying substituent effects on nitro group reactivity?

Methodological Answer:

Substituent Variation: Synthesize analogs with halogens (F, Br) or methyl groups at positions 3 or 2.

Kinetic Profiling: Monitor nitro reduction rates via UV-Vis spectroscopy (λ = 400–450 nm for nitro→amine transitions).

Electrochemical Analysis: Cyclic voltammetry identifies reduction potentials (e.g., E1/2 ≈ −0.75 V vs. SCE for nitro group) .

Statistical Modeling: Multivariate regression correlates Hammett σ values with reaction outcomes .

Basic: What spectroscopic methods confirm the purity of this compound?

Methodological Answer:

  • FT-IR: Peaks at 1530 cm⁻¹ (asymmetric NO₂ stretch) and 1720 cm⁻¹ (ester C=O).
  • HPLC: C18 column, 70:30 acetonitrile/water mobile phase, retention time ≈ 6.2 min .
  • Elemental Analysis: Theoretical C 44.57%, H 2.80%, N 6.49%; deviations <0.3% indicate purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.